Technical Monograph: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
Technical Monograph: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-
[1]
Executive Summary: The Scaffold of Choice for Kinase Inhibition
In the landscape of modern medicinal chemistry, 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (also known as 5-Methoxy-7-azaindole-3-carboxaldehyde) has emerged as a high-value pharmacophore. Unlike the ubiquitous indole scaffolds, the 7-azaindole core offers superior aqueous solubility and a distinct hydrogen-bonding profile crucial for interacting with the hinge region of ATP-binding pockets in protein kinases.
This compound serves as a critical "linchpin" intermediate.[1] Its C-3 aldehyde functionality allows for rapid diversification via reductive amination or condensation reactions, while the C-5 methoxy group provides metabolic stability and electronic modulation. It is extensively utilized in the development of Janus Kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) antagonists.
Chemical Identity & Physicochemical Profile[1][3][4][5][6]
The following data consolidates the fundamental properties required for analytical verification and experimental planning.
Table 1: Core Chemical Specifications
| Property | Specification |
| CAS Number | 183208-38-0 |
| IUPAC Name | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
| Common Synonyms | 5-Methoxy-7-azaindole-3-carboxaldehyde; 3-Formyl-5-methoxy-7-azaindole |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| SMILES | COc1cnc2[nH]cc(C=O)c2c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water |
| pKa (Calculated) | ~13.5 (pyrrole NH), ~3.5 (pyridine N) |
Synthetic Methodology: Vilsmeier-Haack Formylation[9][10]
The most robust route to this compound is the Vilsmeier-Haack formylation of the parent 5-methoxy-7-azaindole. This electrophilic aromatic substitution is highly regioselective for the C-3 position due to the electron-rich nature of the pyrrole ring compared to the pyridine ring.
Reaction Mechanism & Pathway[11][12]
The following diagram illustrates the transformation from the parent azaindole to the aldehyde via the chloroiminium intermediate.
Figure 1: Vilsmeier-Haack synthetic pathway for regioselective C-3 formylation.
Detailed Experimental Protocol
Safety Note: Phosphorus oxychloride (
-
Reagent Preparation (In Situ):
-
Charge an oven-dried round-bottom flask with anhydrous DMF (5.0 equiv).
-
Cool to 0°C under an inert atmosphere (
or Ar). -
Dropwise add
(1.2 - 1.5 equiv) over 20 minutes. Ensure internal temperature remains < 10°C. -
Stir at 0°C for 30 minutes to form the Vilsmeier reagent (white/yellowish suspension).
-
-
Substrate Addition:
-
Dissolve 5-methoxy-7-azaindole (1.0 equiv) in a minimum volume of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–6 hours.
-
Monitor: TLC (5% MeOH in DCM) should show consumption of starting material (
) and appearance of a lower spot (aldehyde).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour slowly onto crushed ice/water (exothermic!).
-
Neutralize the solution to pH 7–8 using saturated aqueous Sodium Acetate (
) or 2N NaOH. Note: Controlled pH is critical to precipitate the product without deprotonating the pyrrole NH. -
Stir for 1 hour. The solid product should precipitate.
-
Filter the solid, wash with copious water, and dry under vacuum at 45°C.
-
-
Purification:
-
If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).
-
Structural Characterization (Spectroscopy)[12]
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 9.90–10.0 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
- 12.0–12.5 ppm (br s, 1H, NH ): Exchangeable pyrrole proton.
- 8.0–8.5 ppm (s, 1H, C2-H ): Deshielded proton adjacent to the aldehyde.
-
8.2 ppm (d, 1H, C6-H ) and
7.6 ppm (d, 1H, C4-H ): Pyridine ring protons (coupling constants Hz). - 3.85–3.95 ppm (s, 3H, OCH₃ ): Distinct methoxy singlet.
-
Mass Spectrometry (ESI+):
-
Calculated
. -
Observed
.
-
Applications in Drug Discovery[2][5][13]
This aldehyde is a versatile "warhead" precursor. In kinase inhibitor design, the 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds (N-1 as donor, N-7 as acceptor).
Key Therapeutic Targets
-
JAK3 Inhibitors (Autoimmune Diseases): The aldehyde is often converted to a nitrile or extended via aldol condensation to create acrylamide "tails" that interact with specific cysteine residues (e.g., Cys909 in JAK3) [1].
-
FGFR Antagonists (Oncology): Derivatives of this scaffold have shown potency against FGFR1-4, inhibiting tumor cell proliferation [2].[2]
Derivatization Workflow
Figure 2: Common medicinal chemistry transformations for the 3-carboxaldehyde scaffold.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid prolonged exposure to strong bases which may cause degradation.
-
GHS Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a ventilated fume hood.
-
References
-
Nakajima, Y., et al. (2015).[3] "Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 23(15), 4669-4682.
-
Wang, J., et al. (2020). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors." European Journal of Medicinal Chemistry, 186, 111862.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde." PubChem.
-
Sigma-Aldrich. "5-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8) Product Information."
